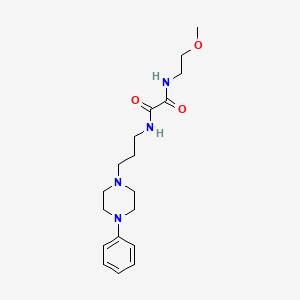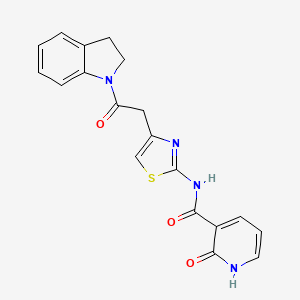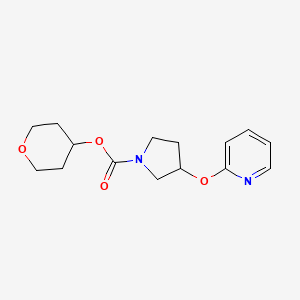![molecular formula C19H20N2O6 B2811914 (E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2210222-26-5](/img/structure/B2811914.png)
(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzo[d][1,3]dioxole structure , which is a type of aromatic organic compound. This structure is often found in various pharmaceuticals and natural products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using Pd-catalyzed arylation .Molecular Structure Analysis
The compound contains a benzo[d][1,3]dioxole structure, an acryloyl group, a piperidin-4-yl group, and a morpholine-3,5-dione group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Synthesis and Reaction Studies
- Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives: Novel rearrangements to form 2-piperidinyl-tetrahydroquinolinones have been observed in reactions of enaminonitrile with certain cyclohexanedione derivatives. This highlights the potential of morpholine and piperidine derivatives in synthesizing complex organic compounds (Moustafa, Al-Mousawi, & Elnagdi, 2011).
- Ring Opening Reactions: The compound's ring-opening reaction with cyclic secondary amines has been studied, demonstrating its reactivity and potential application in synthesizing novel heterocyclic structures (Šafár̆ et al., 2000).
Chemical Synthesis
- Synthesis of Dihydrobenzofuranone Derivatives: The compound has been utilized in the synthesis of dihydrobenzofuranone derivatives with significant antiulcer activities, showcasing its medicinal chemistry applications (Kitazawa et al., 1989).
- Tricyclo[5.3.1.04,9]undecan-2,6-diones Synthesis: It's involved in the synthesis of tricyclo[5.3.1.04,9]undecan-2,6-diones, indicating its role in creating complex molecular architectures (Ahmed et al., 2001).
Polymer Research
- Visible Light Initiators in Polymers: Acrylated naphthalimide derivatives, which include morpholine and piperidine structures, have been designed for use as one-component visible light initiators in polymer research, demonstrating their applicability in advanced material science (Yang et al., 2018).
- Biodegradable Polyesteramides: The compound is integral to the synthesis of biodegradable polyesteramides with pendant functional groups, showing its potential in developing new biodegradable materials (Veld, Dijkstra, & Feijen, 1992).
Antimicrobial Activities
- Synthesis of 1,5-Benzothiazepine Derivatives: It has been used in synthesizing derivatives with notable anti-inflammatory activities, indicating its use in developing new antimicrobial agents (Annapurna & Jalapathi, 2014).
- Acetylcholinesterase Inhibitors: Morpholine and piperidine derivatives are explored for their role in synthesizing acetylcholinesterase inhibitors, highlighting their significance in neurological disorder treatments (Sugimoto et al., 1995).
Eigenschaften
IUPAC Name |
4-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c22-17(4-2-13-1-3-15-16(9-13)27-12-26-15)20-7-5-14(6-8-20)21-18(23)10-25-11-19(21)24/h1-4,9,14H,5-8,10-12H2/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAYYMKZYPTVDZ-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]but-2-enamide](/img/structure/B2811840.png)
![N-(benzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2811841.png)







![Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2811853.png)